1H-Imidazo[4,5-C]pyridin-2(3H)-one
Overview
Description
1H-Imidazo[4,5-C]pyridin-2(3H)-one is a heterocyclic compound that features a fused imidazole and pyridine ring system
Scientific Research Applications
1H-Imidazo[4,5-C]pyridin-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
Target of Action
The primary targets of 1H-Imidazo[4,5-C]pyridin-2(3H)-one are Cyclin-Dependent Kinase 2 (CDK2) and microtubules . CDK2 is a crucial regulator of the cell cycle, and microtubules are essential for cell division.
Mode of Action
This compound interacts with its targets by inhibiting their function. It acts as a CDK2 inhibitor , preventing the progression of the cell cycle. It also inhibits microtubule assembly formation , disrupting the structure necessary for cell division .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition prevents the cell from progressing through the cycle, leading to cell cycle arrest. By inhibiting microtubule assembly, it disrupts the mitotic spindle formation pathway , preventing cell division .
Pharmacokinetics
Its molecular weight of185.185 Da suggests it may have good bioavailability, as compounds under 500 Da typically have better absorption and distribution in the body.
Result of Action
The inhibition of CDK2 and microtubule assembly by this compound leads to cell cycle arrest and prevention of cell division . This can result in the death of rapidly dividing cells, such as cancer cells, making the compound a potential anticancer agent.
Safety and Hazards
The safety information for 1H-Imidazo[4,5-C]pyridin-2(3H)-one indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-C]pyridin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 3,4-diaminopyridine with appropriate aldehydes under acidic or basic conditions to form the desired imidazo[4,5-C]pyridine scaffold .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and automated reaction setups to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-C]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazo[4,5-C]pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, amines, and thiols, under appropriate reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-C]pyridine N-oxides, while reduction may produce reduced imidazo[4,5-C]pyridine derivatives.
Comparison with Similar Compounds
1H-Imidazo[4,5-C]pyridin-2(3H)-one can be compared with other similar compounds, such as:
1H-Imidazo[4,5-B]pyridine: Similar in structure but differs in the position of the fused rings, leading to different chemical and biological properties.
1H-Imidazo[1,2-A]pyridine: Another related compound with a different ring fusion pattern, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric effects, which contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSVBILSBHWRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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